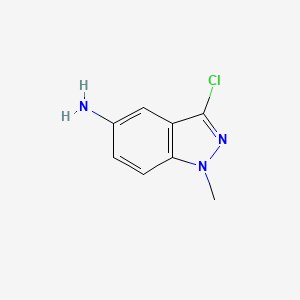

3-Chloro-1-methyl-1H-indazol-5-amine

Description

Official Chemical Designation and Registry Information

The compound is systematically named 3-chloro-1-methyl-1H-indazol-5-amine according to International Union of Pure and Applied Chemistry nomenclature conventions. This designation precisely describes the substitution pattern on the indazole ring system, indicating a chlorine atom at position 3, a methyl group at position 1 of the nitrogen atom, and an amino group at position 5 of the benzene ring. The compound is registered under Chemical Abstracts Service number 1289059-08-0, providing a unique identifier for this specific molecular structure.

The molecular formula for this compound is C8H8ClN3, reflecting the precise atomic composition of eight carbon atoms, eight hydrogen atoms, one chlorine atom, and three nitrogen atoms. This formula distinguishes it from related compounds such as 3-chloro-1H-indazol-5-amine (C7H6ClN3), which lacks the methyl substituent on the nitrogen atom. The molecular weight has been determined to be 181.62 grams per mole, calculated based on standard atomic masses.

Alternative Names and Synonyms

The compound is also referred to by several synonymous names in chemical literature and commercial databases. These include 3-chloro-1-methylindazol-5-amine and variations that emphasize different aspects of the molecular structure. The systematic approach to naming ensures consistency across different chemical databases and research publications, facilitating accurate identification and cross-referencing of research data.

Properties

IUPAC Name |

3-chloro-1-methylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUFGCRHSJJVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation and Amination via Nitro Reduction

One efficient approach to obtain 1-methyl-1H-indazol-5-amine derivatives involves the reduction of 1-methyl-5-nitro-1H-indazole using iron powder and ammonium chloride in ethanol-water mixtures at elevated temperatures (~80°C). This method yields the corresponding amine with high purity and excellent yield (~99%). The reaction proceeds via the reduction of the nitro group to the amino group under mild conditions, followed by extraction and purification steps.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Nitro reduction | Iron powder, ammonium chloride, EtOH/H2O, 80°C, 1 h | 1-methyl-1H-indazol-5-amine, 99% yield | High purity, mild conditions, scalable |

This method is well-documented in synthetic protocols and patent literature, providing a reliable route to the amine intermediate.

Chlorination at the 3-Position

Summary Table of Preparation Methods

| Method No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Nitro Reduction | Fe powder, NH4Cl, EtOH/H2O, 80°C, 1 h | 99 | High yield, mild, scalable | Requires handling of iron powder |

| 2 | Chlorination | MsCl, TEA, DMAP, 0-10°C | Not specified | Selective chlorination, mild temp | Requires careful temperature control |

| 3 | Pd-Catalyzed Cross-Coupling | Pd catalyst, boronic acids, microwave heating | Variable | Efficient, economic | Needs Pd catalyst, substrate scope |

| 4 | N-Methylation | Methyl iodide, base | High | Straightforward, regioselective | Potential tautomer mixtures |

Research Findings and Notes

The reduction of nitro groups to amines using iron and ammonium chloride is a well-established, cost-effective method that provides excellent yields and purity, making it a preferred choice for preparing 1-methyl-1H-indazol-5-amine derivatives.

Chlorination using methanesulfonyl chloride in the presence of bases at low temperature allows for selective substitution without over-chlorination or degradation of sensitive groups.

Pd-catalyzed Suzuki–Miyaura cross-coupling expands the synthetic toolbox for indazole derivatives, enabling the introduction of various aryl groups at the 3-position, which could be adapted for chlorinated analogs.

N-Methylation using methyl iodide is a straightforward and effective method, but care must be taken regarding tautomer formation and purification of the final product.

The synthetic routes described avoid harsh conditions and toxic reagents where possible, facilitating safer and more environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

Oxidation: Formation of corresponding indazole oxides.

Reduction: Formation of 3-amino-1-methyl-1H-indazole.

Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Chemistry

3-Chloro-1-methyl-1H-indazol-5-amine serves as a crucial building block for synthesizing more complex indazole derivatives. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential bioactivity, particularly:

- Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains, suggesting it could serve as a lead compound in antibiotic development.

- Anticancer Activity: Investigations into its antiproliferative effects on human cancer cell lines have shown promising results, indicating that it may inhibit tumor growth through specific molecular interactions.

Medicine

The compound is being explored for its potential use in pharmacology:

- Drug Development: Its ability to interact with specific enzymes and receptors positions it as a candidate for developing new pharmaceuticals aimed at treating various diseases, including cancer.

Industry

In industrial applications, this compound is utilized in producing dyes, pigments, and other chemical products due to its stable structure and reactivity.

Anticancer Activity Study

A study published in Organic & Biomolecular Chemistry evaluated the antiproliferative activity of indazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as anticancer agents .

Antimicrobial Efficacy Analysis

Research conducted on the antimicrobial properties of various indazole derivatives demonstrated that compounds similar to this compound showed significant antibacterial activity against standard bacterial strains, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indazol-5-amine Derivatives

*Calculated based on molecular formula.

Biological Activity

3-Chloro-1-methyl-1H-indazol-5-amine is a compound within the indazole family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a pyrazole ring fused with a benzene ring. The presence of a chlorine atom and a methyl group contributes to its unique reactivity and biological properties.

Chemical Characteristics

- IUPAC Name: this compound

- CAS Number: 1289059-08-0

- Molecular Formula: C8H8ClN3

- Molecular Weight: 185.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain kinases involved in cell signaling pathways, which may lead to anticancer effects.

Key Mechanisms

- Enzyme Inhibition: The compound can inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction: It may interact with various receptors, influencing cellular pathways related to apoptosis and cell cycle regulation.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on human cancer cell lines including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).

Case Study: Antiproliferative Activity

In vitro assays demonstrated the following IC50 values for this compound against selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 5.15 |

| A549 | 8.53 |

| PC-3 | 15.42 |

| Hep-G2 | 14.35 |

These results suggest that the compound has potent activity against K562 cells while exhibiting moderate efficacy against other cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, substituents at the C-5 position of the indazole ring significantly affect its potency against cancer cell lines.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1H-indazole | Indazole derivative | Lacks chlorine substituent |

| 3-Chloro-1H-indazole | Indazole derivative | Similar structure but without methyl group |

| 5-Amino-1-methyl-1H-indazole | Amino derivative | Contains an amino group instead of chlorine |

| 3-Chloro-1-methyl-1H-indazol-5-am ine | Amine derivative | Exhibits distinct biological activity due to amine substitution |

Applications in Medicinal Chemistry

Given its promising biological activity, this compound is being explored for its potential therapeutic applications:

Potential Therapeutic Roles

- Anticancer Agent: Development of low-toxicity anticancer drugs targeting specific kinases.

- Antimicrobial Activity: Investigated for potential antimicrobial properties, although further studies are needed.

- Pharmaceutical Development: Acts as a building block for synthesizing more complex bioactive molecules.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-1-methyl-1H-indazol-5-amine, and how can reaction yields be improved?

Synthesis typically involves cyclocondensation of precursors like substituted benzophenones with hydrazine derivatives. For example, analogous indazole compounds are synthesized by refluxing ketone intermediates with hydrazine hydrate in dimethylformamide (DMF), yielding products after recrystallization (~23–45% yields) . To improve yields:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.9 ppm, methyl groups at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H] peaks matching theoretical mass).

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry using SHELX software for refinement .

Q. How can impurities in the final product be minimized during synthesis?

- Monitor reaction progress via thin-layer chromatography (TLC).

- Use gradient recrystallization (e.g., DMF/water mixtures) to isolate the desired isomer .

- Employ preparative HPLC for challenging separations.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations can:

- Map electrostatic potential surfaces to identify electrophilic sites (e.g., C-3 chlorine as a leaving group).

- Simulate transition states for reactions with amines or thiols.

- Compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .

Q. What strategies resolve contradictions in biological activity data for indazole derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, chloro) to isolate contributions to bioactivity .

- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to hypothesized targets (e.g., kinases).

- Metabolic Stability Tests : Assess if conflicting results arise from differential cytochrome P450 metabolism.

Q. How can tautomerism in this compound affect its chemical behavior?

- Crystallographic Analysis : Resolve tautomeric forms (e.g., 1H vs. 2H indazole) via X-ray diffraction .

- pH-Dependent NMR : Monitor proton shifts under acidic/basic conditions to identify dominant tautomers.

- Computational IR/Raman : Predict vibrational spectra to distinguish tautomeric states.

Methodological Recommendations

- Crystallography : Use SHELXL for refining X-ray structures, leveraging its robustness for small molecules .

- Reaction Optimization : Employ design of experiments (DoE) to screen temperature, solvent, and catalyst variables.

- Biological Testing : Prioritize in vitro assays (e.g., cytotoxicity on cancer cell lines) before advancing to in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.